molecular formula C6H6N2O3 B1310246 (Pyridazin-3-yloxy)acetic acid CAS No. 98197-84-3

(Pyridazin-3-yloxy)acetic acid

Cat. No.: B1310246
CAS No.: 98197-84-3
M. Wt: 154.12 g/mol
InChI Key: PKQBTLBHZQOIBC-UHFFFAOYSA-N
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Description

(Pyridazin-3-yloxy)acetic acid is a chemical compound with the molecular weight of 154.13 . It is a derivative of pyridazine, which is a class of compounds known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, which include this compound, involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) . This indicates that the compound contains six carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms.


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including this compound, have been found to exhibit a wide range of pharmacological activities . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

Potential as Aldose Reductase Inhibitors

(Pyridazin-3-yloxy)acetic acid derivatives have shown promise in the field of medicinal chemistry as potential aldose reductase inhibitors. Studies have synthesized various derivatives, such as isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its corresponding open derivatives, which displayed inhibitory properties comparable to known inhibitors like Sorbinil (Costantino et al., 1999). Similarly, derivatives of 4,6-diaryl pyridazinones, substituted at the 2-position by chains bearing a carboxylic acid function, were evaluated for pig lens aldose reductase inhibitory activity, with certain derivatives showing significant activity (Coudert et al., 1991).

Synthesis of Fused Azines

Research has also focused on the synthesis of novel classes of pyridazin-3-one derivatives and their utility in creating fused azines. A general route was established for synthesizing pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, yielding products with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

Anticancer Activity

Pyridazin-3-one derivatives have been synthesized and evaluated for their potential anticancer activity. For instance, a study focused on synthesizing a series of 3(2h)-one pyridazinone derivatives with anti-oxidant activity. These compounds were demonstrated for in-vitro anti-oxidant activity and were subjected to molecular docking studies, indicating their potential in anticancer research (Mehvish & Kumar, 2022).

Corrosion Inhibition

Additionally, derivatives of pyridazin-3-yloxy acetic acid have been studied for their application in corrosion inhibition. For example, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate demonstrated effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions. The study involved various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the inhibitor's efficiency (Ghazoui et al., 2017).

Conclusionthis compound and its derivatives hold significant potential in various fields of scientific research, including medicinal chemistry as aldose reductase inhibitors, the synthesis of fused azines with pharmaceutical applications

Scientific Research Applications of this compound

1. Aldose Reductase Inhibitors

This compound derivatives have been investigated for their potential as aldose reductase inhibitors. Research has shown that compounds like isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives can act as effective inhibitors, comparable to established substances like Sorbinil. These studies suggest that the presence of specific substituents can enhance the inhibitory effect (Costantino et al., 1999).

2. Synthesis of Fused Azines

Another significant application is in the synthesis of fused azines. A novel class of pyridazin-3-one derivatives has been synthesized, demonstrating the potential for the development of pharmaceutical compounds. This research explores the synthesis process and the formation of these derivatives in high yields, highlighting their importance in medicinal chemistry (Ibrahim & Behbehani, 2014).

3. Anticancer Activity

Recent studies have also focused on the potential anticancer activity of pyridazin-3-one derivatives. Investigations into the antioxidant properties of these compounds and their interaction with specific proteins through molecular docking studies suggest their relevance in cancer research and treatment (Mehvish & Kumar, 2022).

4. Corrosion Inhibition

This compound derivatives have also been studied for their application in corrosion inhibition, specifically for protecting mild steel in acidic environments. Research shows that these compounds can significantly enhance corrosion resistance, making them valuable in industrial applications (Ghazoui et al., 2017).

Mechanism of Action

While the specific mechanism of action for (Pyridazin-3-yloxy)acetic acid is not explicitly mentioned in the search results, pyridazin-3(2H)-one derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Future Directions

Recent studies suggest that pyridazin-3(2H)-one derivatives, including (Pyridazin-3-yloxy)acetic acid, could be further explored for their therapeutic benefits . For instance, they have been found to exhibit anti-inflammatory, antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial activities . Furthermore, some pyridazin-3(2H)-one derivatives have shown promising results as FABP4 inhibitors, which could be beneficial in the treatment of cancer and other diseases .

Properties

IUPAC Name

2-pyridazin-3-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQBTLBHZQOIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423519
Record name (pyridazin-3-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98197-84-3
Record name (pyridazin-3-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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